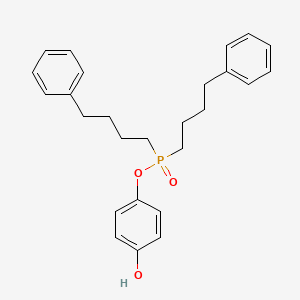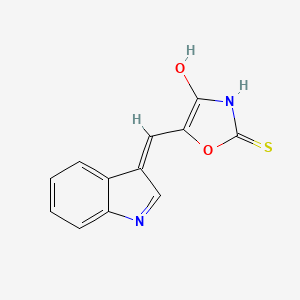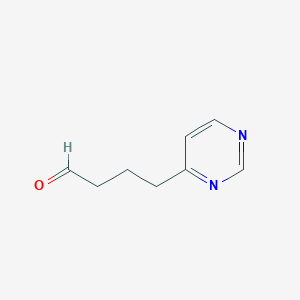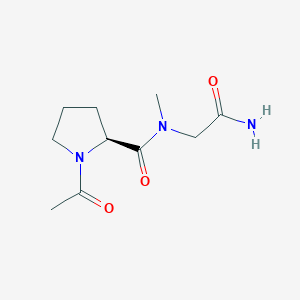![molecular formula C13H10N2O4 B12915376 7-Benzyl-3-hydroxy-1H-furo[3,2-d]pyrimidine-2,4-dione CAS No. 824983-98-4](/img/structure/B12915376.png)
7-Benzyl-3-hydroxy-1H-furo[3,2-d]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Benzyl-3-hydroxy-1H-furo[3,2-d]pyrimidine-2,4-dione is a compound belonging to the class of fused pyrimidine derivatives. These compounds have garnered significant interest due to their diverse biological potential, particularly in medicinal chemistry. Fused pyrimidine derivatives are considered bioisosteres with purines, making them promising candidates for various therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-3-hydroxy-1H-furo[3,2-d]pyrimidine-2,4-dione typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes with pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production at a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions
7-Benzyl-3-hydroxy-1H-furo[3,2-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This can modify the compound’s electronic properties, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
7-Benzyl-3-hydroxy-1H-furo[3,2-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 7-Benzyl-3-hydroxy-1H-furo[3,2-d]pyrimidine-2,4-dione involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can disrupt signaling pathways that are essential for cell growth and survival. This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another fused pyrimidine derivative with similar biological activities.
Pyrido[2,3-d]pyrimidine: Known for its anticancer properties and ability to inhibit protein kinases.
Quinazoline: Widely studied for its therapeutic potential in cancer treatment.
Uniqueness
7-Benzyl-3-hydroxy-1H-furo[3,2-d]pyrimidine-2,4-dione is unique due to its specific structural features that allow for selective inhibition of certain protein kinases. This selectivity can result in fewer side effects compared to other compounds with broader activity .
Eigenschaften
CAS-Nummer |
824983-98-4 |
|---|---|
Molekularformel |
C13H10N2O4 |
Molekulargewicht |
258.23 g/mol |
IUPAC-Name |
7-benzyl-3-hydroxy-1H-furo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H10N2O4/c16-12-11-10(14-13(17)15(12)18)9(7-19-11)6-8-4-2-1-3-5-8/h1-5,7,18H,6H2,(H,14,17) |
InChI-Schlüssel |
ZTYGZYOHPCUUJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=COC3=C2NC(=O)N(C3=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Hydroxy-2-{1-[6-(methylsulfanyl)-9h-purin-9-yl]-2-oxoethoxy}propanal](/img/structure/B12915318.png)





![N''-[4-(1H-Indol-3-yl)-5-methyl-1,3-thiazol-2-yl]guanidine](/img/structure/B12915348.png)
![4-{[6-(Methylsulfanyl)-9h-purin-9-yl]amino}butane-1,2,3-triol](/img/structure/B12915365.png)
![Acetamide, 2-(pentylthio)-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-](/img/structure/B12915370.png)


